molecular formula C27H38O10 B601412 2-Debenzoyl-2-tigloyl 10-DAB CAS No. 171926-87-7

2-Debenzoyl-2-tigloyl 10-DAB

Cat. No.: B601412
CAS No.: 171926-87-7
M. Wt: 522.6
InChI Key:
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Description

2-Debenzoyl-2-tigloyl 10-DAB, also known as 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a derivative of the diterpenoid compound baccatin III. It is a significant intermediate in the synthesis of paclitaxel, a well-known anticancer drug. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a tigloyl ester moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB typically involves the selective debenzoylation and tigloylation of 10-deacetyl baccatin III. The process begins with the extraction of 10-deacetyl baccatin III from natural sources such as the bark of Taxus species. This intermediate is then subjected to a series of chemical reactions to introduce the tigloyl group at the C-2 position and remove the benzoyl group .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The raw material, 10-deacetyl baccatin III, is extracted using organic solvents and purified through chromatographic techniques. The subsequent chemical modifications are carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Debenzoyl-2-tigloyl 10-DAB undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

2-Debenzoyl-2-tigloyl 10-DAB has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Debenzoyl-2-tigloyl 10-DAB is primarily related to its role as a precursor to paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo selective chemical reactions allows for the efficient production of paclitaxel and other taxane derivatives .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADAUHGBDGVMET-ORSMARSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747429
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171926-87-7
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Debenzoyl-2-tigloyl 10-DAB
Reactant of Route 2
2-Debenzoyl-2-tigloyl 10-DAB
Reactant of Route 3
2-Debenzoyl-2-tigloyl 10-DAB
Reactant of Route 4
2-Debenzoyl-2-tigloyl 10-DAB
Reactant of Route 5
2-Debenzoyl-2-tigloyl 10-DAB
Reactant of Route 6
2-Debenzoyl-2-tigloyl 10-DAB

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